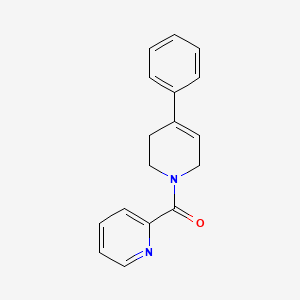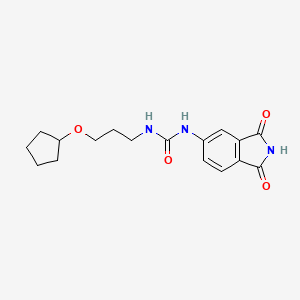
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound is a member of the acetamide class of drugs and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain and immune system. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, it has been shown to have antioxidant and anti-apoptotic effects in animal models of disease. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is its relatively low toxicity and good pharmacokinetic profile. It is well-tolerated in animal models and has been shown to have good bioavailability and brain penetration. However, one limitation of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is its relatively short half-life, which may limit its effectiveness in some disease conditions.
Orientations Futures
There are a number of potential future directions for research on 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in its potential use as an anti-inflammatory agent in a variety of disease conditions. Finally, there is ongoing research into the development of more potent and selective PDE4 inhibitors based on the structure of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Méthodes De Synthèse
The synthesis of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves the reaction of 7-hydroxy-4-chromenone with N-(2,2,6,6-tetramethylpiperidin-4-yl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Applications De Recherche Scientifique
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
2-(2-oxochromen-7-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-19(2)10-14(11-20(3,4)22-19)21-17(23)12-25-15-7-5-13-6-8-18(24)26-16(13)9-15/h5-9,14,22H,10-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIABWGGOXTXVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)
![N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535574.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535578.png)
![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)

![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)

![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)